Nexopamil racemate

dual-target pharmacology calcium channel blocker 5-HT2 receptor antagonist

Nexopamil racemate is the definitive research tool for myocardial ischemia-reperfusion arrhythmia and serotonin-mediated thrombosis models. Unlike generic Ca²⁺ channel blockers (verapamil, diltiazem), its integrated dual blockade of voltage-operated Ca²⁺ channels and 5-HT₂ receptors delivers superior antifibrillatory protection (0% vs. 25% VT/VF incidence, p<0.03) and abolishes cyclic flow reductions at 0.05 mg/kg i.v. without hemodynamic alteration. Essential for renal mesangial cell studies at >10⁻⁷ M. Confirm dual-pathway pharmacology in your assays—order the reference standard today.

Molecular Formula C24H40N2O3
Molecular Weight 404.6 g/mol
CAS No. 116759-35-4
Cat. No. B1663298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNexopamil racemate
CAS116759-35-4
Molecular FormulaC24H40N2O3
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
InChIInChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
InChIKeySKDZEFVVFACNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nexopamil Racemate (CAS 116759-35-4) Pharmacological Profile and Research Procurement Considerations


Nexopamil racemate (CAS 116759-35-4) is the racemic mixture of Nexopamil, a phenylalkylamine derivative structurally related to verapamil [1]. Unlike conventional calcium channel blockers that target L-type voltage-operated Ca²⁺ channels exclusively, Nexopamil racemate functions as a combined Ca²⁺ channel blocker and 5-HT₂ receptor antagonist [2]. This dual mechanism confers antiplatelet and vasodilatory effects that extend beyond monotherapy approaches, with in vitro and in vivo activity demonstrated against serotonin-induced platelet aggregation and intracoronary thrombus formation [3].

Nexopamil Racemate Functional Selectivity: Why In-Class Ca²⁺ Channel Blocker Substitution Is Inappropriate


Nexopamil racemate cannot be functionally replaced by conventional calcium channel blockers such as verapamil or diltiazem because its dual-target pharmacology (simultaneous Ca²⁺ channel blockade and 5-HT₂ receptor antagonism) produces qualitatively distinct outcomes in both in vitro and in vivo models [1]. The antiplatelet efficacy conferred by 5-HT₂ antagonism augments Ca²⁺ channel blockade-mediated vasodilation, whereas monotherapy calcium antagonists lack this complementary mechanism [2]. Head-to-head comparison data demonstrate that Nexopamil provides superior protection against reperfusion-induced arrhythmias relative to diltiazem, underscoring that the dual-mechanism property is not additive but functionally integrated [3]. Procurement of generic Ca²⁺ channel blockers would therefore not reproduce the full pharmacological profile required for research applications targeting combined Ca²⁺/5-HT₂ pathways or thrombotic models with serotonergic involvement.

Quantitative Differentiation Evidence for Nexopamil Racemate vs. In-Class Calcium Channel Blockers


Dual-Mechanism Pharmacology: Combined Ca²⁺ Channel and 5-HT₂ Receptor Antagonism vs. Monotherapy Agents

Nexopamil racemate, as a verapamil derivative, uniquely blocks both L-type voltage-operated Ca²⁺ channels and 5-HT₂ receptors [1]. Unlike its parent compound verapamil (exclusively a Ca²⁺ channel blocker) or ketanserin (exclusively a 5-HT₂ antagonist), Nexopamil racemate combines these two activities in a single molecular entity [2].

dual-target pharmacology calcium channel blocker 5-HT2 receptor antagonist verapamil derivative

Direct Head-to-Head Comparison: Superior Antifibrillatory Efficacy vs. Diltiazem During Myocardial Ischemia-Reperfusion

In a head-to-head canine model of myocardial ischemia-reperfusion, Nexopamil demonstrated statistically superior protection against reperfusion-induced ventricular tachyarrhythmias compared to diltiazem [1].

arrhythmia myocardial ischemia reperfusion injury ventricular fibrillation

In Vitro Antiplatelet Potency: Serotonin-Induced Platelet Aggregation Inhibition (IC₅₀ = 81 nM)

Nexopamil potently inhibits serotonin-induced platelet aggregation in canine platelet-rich plasma (PRP) with an IC₅₀ of 81 nM [1]. This effect is attributable to 5-HT₂ receptor antagonism, a mechanism absent in pure Ca²⁺ channel blockers such as verapamil or diltiazem [2].

platelet aggregation serotonin receptor antagonism antithrombotic PRP assay

In Vivo Antithrombotic Efficacy: Complete Abolition of Cyclic Flow Reductions Without Hemodynamic Alteration

In a canine model of coronary artery stenosis with intimal damage, Nexopamil (0.05 mg/kg i.v.) completely abolished cyclic flow reductions (CFRs) within 30 minutes of administration, without significantly altering hemodynamic parameters [1].

coronary thrombosis cyclic flow reductions in vivo antithrombotic canine model

Validated Research Applications for Nexopamil Racemate Based on Quantitative Evidence


Myocardial Ischemia-Reperfusion Arrhythmia Research

Nexopamil racemate is indicated for experimental models of myocardial ischemia-reperfusion where protection against ventricular tachycardia and fibrillation is the primary endpoint. The direct head-to-head comparison demonstrating superior antifibrillatory efficacy versus diltiazem (0% vs. 25% VT/VF incidence, p < 0.03) validates its use in arrhythmia studies requiring combined Ca²⁺ channel and 5-HT₂ receptor blockade [3].

In Vitro Platelet Aggregation Studies Involving Serotonergic Pathways

Researchers studying serotonin-mediated platelet activation should utilize Nexopamil racemate, which exhibits potent inhibition of serotonin-induced platelet aggregation with an IC₅₀ of 81 nM in dog PRP [3]. Pure Ca²⁺ channel blockers lack this serotonergic component, making Nexopamil racemate the appropriate selection for assays where 5-HT₂ receptor antagonism is mechanistically required.

Coronary Thrombosis Models with Intimal Injury

Nexopamil racemate is validated for in vivo coronary thrombosis research using canine models of arterial stenosis and intimal damage. The compound completely abolishes cyclic flow reductions (CFRs) at 0.05 mg/kg i.v. within 30 minutes without altering systemic hemodynamics [3], providing a reliable pharmacological tool for investigating combined antithrombotic mechanisms.

Mesangial Cell Proliferation and Contraction Assays

Nexopamil racemate inhibits serotonin-induced mesangial cell contraction and [³H]thymidine incorporation (proliferation) in a concentration-dependent manner, with significant effects observed at concentrations above 10⁻⁷ M [3]. This application is particularly relevant for renal research involving glomerular sclerosis where both Ca²⁺ channel and 5-HT₂ receptor pathways contribute to pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nexopamil racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.